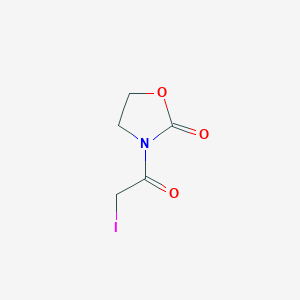
4-(2-(bencilamino)-2-oxoetoxi)-1-(2-clorofenil)-6-oxo-1,6-dihidropiridacina-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O5 and its molecular weight is 441.87. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- RPOC permite el control preciso de los procesos químicos dentro de células vivas. Utilizando un enfoque basado en láser, se dirige a ubicaciones celulares específicas, lo que permite a los investigadores manipular el comportamiento celular .
- Al activar selectivamente los procesos químicos en ubicaciones específicas, RPOC revoluciona el descubrimiento de fármacos. Minimiza los efectos fuera del objetivo asociados con las intervenciones químicas tradicionales .
- El control específico del sitio de RPOC puede ayudar en los estudios del cáncer. Los investigadores pueden explorar microambientes tumorales, estudiar las respuestas a los fármacos y desarrollar terapias personalizadas .
- La manipulación precisa de los procesos químicos dentro de las neuronas es crucial para comprender la función del cerebro. RPOC permite a los investigadores explorar circuitos neuronales y la dinámica de los neurotransmisores .
- La capacidad de control opto de RPOC se puede utilizar para investigar las respuestas inmunitarias y los agentes infecciosos. Los investigadores pueden estudiar la activación de las células inmunitarias y las interacciones con los patógenos .
- Los investigadores pueden utilizar RPOC para diseccionar intrincadas vías bioquímicas. Su precisión espacial permite reacciones enzimáticas controladas en sitios celulares específicos .
Control Opto-Celular en Investigación Biomédica
Descubrimiento y Desarrollo de Fármacos
Investigación y Terapia del Cáncer
Neurociencia y Neurofarmacología
Inmunología e Investigación de Enfermedades Infecciosas
Bioquímica y Enzimología
Propiedades
IUPAC Name |
ethyl 4-[2-(benzylamino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-2-30-22(29)21-18(31-14-19(27)24-13-15-8-4-3-5-9-15)12-20(28)26(25-21)17-11-7-6-10-16(17)23/h3-12H,2,13-14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIBTUEBFUZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2405479.png)

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2405481.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
